Siponimod

説明

特性

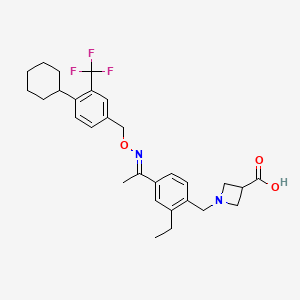

IUPAC Name |

1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHYPELVXPAIDH-HNSNBQBZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C=CC(=C1)/C(=N/OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40153847 |

Source

|

| Record name | Siponimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1230487-00-9, 1230487-85-0 |

Source

|

| Record name | Siponimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1230487-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Siponimod [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1230487009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Isoquinolinebutanoic acid, beta-(((4,5-dihydro-5-(2-(1H-imidazol-2-ylamino)ethyl)-3-isoxazolyl)carbonyl)amino)-3,4-dihydro-gamma-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1230487850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Siponimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12371 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Siponimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Siponimod | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR6P8L282I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

111-112 |

Source

|

| Record name | Siponimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12371 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Genesis of Siponimod (BAF312): A Technical Deep Dive into its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Siponimod (BAF312), a selective sphingosine-1-phosphate (S1P) receptor modulator, represents a significant advancement in the treatment of secondary progressive multiple sclerosis (SPMS). Its journey from a derivative of the first-in-class S1P modulator, fingolimod (B1672674) (FTY720), to a clinically approved therapeutic is a testament to the power of rational drug design and meticulous chemical synthesis. This in-depth guide provides a comprehensive overview of the discovery of Siponimod, its mechanism of action, and a detailed account of its chemical synthesis. Quantitative data are presented in structured tables, and key experimental protocols are detailed to enable a deeper understanding of its development. Visual diagrams of signaling pathways and experimental workflows are provided to further elucidate the complex processes involved.

Discovery and Development: A Tale of Selectivity and Improved Pharmacokinetics

The development of Siponimod was driven by the need to improve upon the safety and pharmacokinetic profile of fingolimod. While effective, fingolimod non-selectively targets four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5), with agonism at the S1P3 receptor being linked to adverse cardiac effects such as bradycardia.[1][2] Researchers at Novartis embarked on a mission to discover a selective S1P1 and S1P5 modulator that would retain the therapeutic efficacy of lymphocyte sequestration in the lymph nodes while minimizing off-target effects.[2][3]

The starting point for this endeavor was the structure of FTY720.[1][3] Through a process of de novo design and extensive structure-activity relationship (SAR) studies, a novel series of alkoxyimino derivatives was synthesized and evaluated.[1][3] This led to the identification of (E)-1-(4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzyl)azetidine-3-carboxylic acid, later named Siponimod (BAF312).[1][3]

Siponimod was found to be a potent and selective agonist for S1P1 and S1P5 receptors, with significantly lower activity at the S1P3 receptor, thereby reducing the risk of bradycardia.[4] Furthermore, its pharmacokinetic profile was optimized for a shorter half-life compared to fingolimod, allowing for a quicker return of lymphocyte counts to baseline upon discontinuation of the drug.[1]

The efficacy and safety of Siponimod were rigorously evaluated in a series of preclinical and clinical trials. The Phase III EXPAND trial was a pivotal study that demonstrated Siponimod's ability to significantly reduce the risk of disability progression in patients with SPMS.[5][6] Following the successful completion of clinical trials, Siponimod received regulatory approval for the treatment of relapsing forms of multiple sclerosis, including active secondary progressive disease.[7][8]

Mechanism of Action: Dual Impact on Immunity and the Central Nervous System

Siponimod exerts its therapeutic effects through a dual mechanism of action, impacting both the peripheral immune system and the central nervous system (CNS).[9][10]

Peripheral Immune Modulation:

Siponimod acts as a functional antagonist of the S1P1 receptor on lymphocytes.[11] Upon binding, it induces the internalization and degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes.[12] This sequestration of lymphocytes, particularly T and B cells, within the lymph nodes prevents their infiltration into the CNS, thereby reducing the inflammatory cascade that drives demyelination and neurodegeneration in multiple sclerosis.[4]

Central Nervous System Effects:

Unlike some other S1P modulators, Siponimod can cross the blood-brain barrier and directly engage with S1P1 and S1P5 receptors expressed on various CNS resident cells, including astrocytes, oligodendrocytes, and microglia.[10][13][14] Preclinical studies suggest that this direct CNS activity may contribute to neuroprotective effects, including the promotion of remyelination and the attenuation of neuroinflammation.[10][13]

Signaling Pathway of Siponimod

Caption: Siponimod's dual mechanism of action in the periphery and CNS.

Chemical Synthesis of Siponimod (BAF312)

The chemical synthesis of Siponimod is a multi-step process that involves the preparation of key intermediates followed by their coupling to form the final molecule. The synthesis described in the seminal paper by Pan et al. (2013) provides a detailed route.

Synthetic Workflow

Caption: High-level overview of the chemical synthesis of Siponimod.

Detailed Experimental Protocols

Synthesis of Intermediate 3: (E)-4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzaldehyde

This key intermediate is synthesized through the coupling of two precursor fragments. The detailed experimental conditions, including reagents, solvents, and reaction times, are critical for achieving a good yield and purity.

Final Step: Synthesis of Siponimod (BAF312) via Reductive Amination

The final step in the synthesis of Siponimod involves the reductive amination of the aldehyde intermediate with azetidine-3-carboxylic acid.[11]

-

Reaction: (E)-4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzaldehyde is reacted with azetidine-3-carboxylic acid in the presence of a reducing agent.

-

Reagents and Conditions:

-

(E)-4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzaldehyde (1.0 eq)

-

Azetidine-3-carboxylic acid (1.1 eq)

-

Sodium triacetoxyborohydride (B8407120) (1.5 eq)

-

Solvent: Methanol (MeOH)

-

Temperature: 20-25°C

-

Reaction Time: ~2 hours

-

-

Workup and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield Siponimod as a white solid.[11]

Key Experimental Assays and Protocols

The development of Siponimod relied on a battery of in vitro and in vivo assays to characterize its pharmacological properties.

In Vitro Assays

GTPγS Binding Assay for S1P Receptor Activity

This assay is used to determine the potency and efficacy of compounds at G-protein coupled receptors (GPCRs) like the S1P receptors. It measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

-

Principle: Agonist binding to the S1P receptor promotes the exchange of GDP for GTP on the Gα subunit of the G-protein. The use of [³⁵S]GTPγS allows for the quantification of this activation.

-

Protocol Outline:

-

Prepare cell membranes expressing the S1P receptor of interest.

-

Incubate the membranes with varying concentrations of Siponimod in the presence of GDP and [³⁵S]GTPγS.

-

After incubation, separate the bound from free [³⁵S]GTPγS by filtration.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data is analyzed to determine EC50 values.

-

S1P1 Receptor Internalization Assay (Flow Cytometry)

This assay quantifies the ability of Siponimod to induce the internalization of the S1P1 receptor, a key aspect of its mechanism of action.

-

Principle: Cells expressing a tagged S1P1 receptor are treated with Siponimod. The amount of receptor remaining on the cell surface is then measured by flow cytometry using a fluorescently labeled antibody against the tag.

-

Protocol Outline:

-

Use a cell line stably expressing an epitope-tagged (e.g., myc-tagged) human S1P1 receptor.

-

Incubate the cells with varying concentrations of Siponimod for a defined period (e.g., 1 hour) at 37°C.

-

Wash the cells to remove unbound compound.

-

Stain the cells with a fluorescently labeled anti-tag antibody on ice to prevent further internalization.

-

Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which is proportional to the amount of surface receptor.

-

In Vivo Assays

Experimental Autoimmune Encephalomyelitis (EAE) Model in Rats

The EAE model is a widely used animal model of multiple sclerosis to evaluate the efficacy of potential therapeutics.

-

Principle: EAE is induced in susceptible rodent strains by immunization with myelin-derived peptides or proteins. The animals develop a paralytic disease that mimics many of the clinical and pathological features of MS.

-

Protocol Outline:

-

Induce EAE in Lewis rats by immunization with a specific myelin antigen in complete Freund's adjuvant.

-

Administer Siponimod or vehicle orally to the rats, starting at a predefined time point relative to immunization.

-

Monitor the animals daily for clinical signs of EAE and score the disease severity.

-

At the end of the study, tissues can be collected for histological analysis of inflammation and demyelination in the CNS.

-

Lymphocyte Count Analysis in Peripheral Blood

This assay is crucial for demonstrating the pharmacodynamic effect of Siponimod in vivo.

-

Principle: Siponimod's mechanism of action leads to a reduction in circulating lymphocytes. This is quantified by taking blood samples from treated animals and counting the number of lymphocytes.

-

Protocol Outline:

-

Treat rats or mice with Siponimod at various doses.

-

Collect blood samples at different time points post-dosing.

-

Perform a complete blood count (CBC) using an automated hematology analyzer to determine the absolute lymphocyte count.

-

The percentage reduction in lymphocyte count compared to vehicle-treated animals is calculated.

-

Quantitative Data Summary

| Parameter | Siponimod (BAF312) | Fingolimod-P | Reference |

| S1P1 EC50 (nM) | 0.4 | ~0.3 | [15] |

| S1P5 EC50 (nM) | 0.98 | ~1.3 | [15] |

| S1P3 EC50 (nM) | >1000 | ~1.0 | [15] |

| Plasma Half-life (humans) | ~30 hours | ~6-9 days | [11] |

| Lymphocyte Reduction | Dose-dependent | Dose-dependent | [11] |

| In Vivo Efficacy in Rat EAE Model | |

| Dose | Effect on Clinical Score |

| 0.3 mg/kg | Significant reduction |

| 3 mg/kg | Strong suppression |

Conclusion

The discovery and development of Siponimod (BAF312) exemplify a successful rational drug design approach, resulting in a second-generation S1P receptor modulator with an improved selectivity and pharmacokinetic profile compared to its predecessor. Its dual mechanism of action, targeting both peripheral inflammation and potential neuroprotective pathways within the CNS, offers a valuable therapeutic option for patients with secondary progressive multiple sclerosis. The detailed understanding of its chemical synthesis and the robust experimental protocols used in its evaluation provide a solid foundation for future research and development in the field of S1P receptor modulation.

References

- 1. Siponimod (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2019064184A1 - Process for preparation of siponimod, its salts and solid state forms thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Fluorescent Sphingosine 1-Phosphate Receptor Internalization Assay Cell Line – Cells Online [cells-online.com]

- 9. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. BAF-312(SiponiMod) synthesis - chemicalbook [chemicalbook.com]

- 12. neurology.org [neurology.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. ijpsr.com [ijpsr.com]

- 15. researchgate.net [researchgate.net]

Siponimod's Mechanism of Action in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Siponimod, an oral, selective sphingosine-1-phosphate (S1P) receptor modulator, has demonstrated efficacy in treating secondary progressive multiple sclerosis (SPMS), not only by limiting peripheral inflammation but also by exerting direct effects within the central nervous system (CNS). This technical guide provides a comprehensive overview of siponimod's mechanism of action within the CNS, detailing its molecular interactions, cellular targets, and the downstream signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts in the field of neuro-immunology and neurodegeneration.

Dual Mechanism of Action: Peripheral and Central Effects

Siponimod's therapeutic efficacy stems from a dual mechanism of action.[1][2][3] Peripherally, as a functional antagonist of the S1P receptor subtype 1 (S1P1) on lymphocytes, it causes their retention within lymph nodes.[2][4][5] This sequestration prevents their infiltration into the CNS, thereby reducing the inflammatory component of multiple sclerosis.[2][4]

Crucially, siponimod readily crosses the blood-brain barrier, allowing it to directly engage with S1P receptors expressed on various CNS resident cells.[1][2][5][6] Within the CNS, siponimod's primary targets are S1P1 and S1P receptor subtype 5 (S1P5), which are differentially expressed on astrocytes, oligodendrocytes, microglia, and neurons.[6][7] This central action is believed to contribute to its neuroprotective and potentially pro-remyelinating effects.[6][8]

Molecular Interactions and Receptor Selectivity

Siponimod is a selective modulator of S1P1 and S1P5 receptors.[1][2][3] Its selectivity distinguishes it from the first-generation S1P receptor modulator, fingolimod, which targets S1P1, S1P3, S1P4, and S1P5.[5] The selectivity of siponimod is thought to contribute to its favorable safety profile, particularly regarding cardiovascular effects associated with S1P3 modulation.

Quantitative Data: Receptor Binding and Functional Activity

The following table summarizes the binding affinities and functional activities of siponimod for human S1P receptors.

| Receptor Subtype | Binding Affinity (EC50) | Functional Activity | Reference |

| S1P1 | ≈0.46 nM | Functional Antagonist | [9] |

| S1P5 | ≈0.3 nM | Agonist | [9] |

| S1P2 | >10,000 nM | Low Affinity | [9] |

| S1P3 | >1111 nM | Low Affinity | [9] |

| S1P4 | ≈383.7 nM | Low Affinity | [9] |

Cellular Targets and Downstream Signaling in the CNS

Siponimod's effects within the CNS are mediated by its interaction with S1P1 and S1P5 receptors on various glial cells and neurons.

Oligodendrocytes

Oligodendrocytes and their precursor cells (OPCs) predominantly express S1P5.[10] Preclinical studies suggest that siponimod's engagement with S1P5 on these cells may promote remyelination.[8][11] In a Xenopus laevis model of demyelination, siponimod was shown to improve remyelination through S1P5 signaling.[11] It is hypothesized that siponimod supports the survival and differentiation of oligodendrocytes, which are crucial for myelin sheath repair.[8][12]

Astrocytes

Astrocytes express S1P1 receptors.[7][10] Reactive astrocytes contribute to the inflammatory environment and neurodegeneration in MS. Siponimod has been shown to modulate astrocyte activity, shifting them towards a more neuroprotective phenotype.[7] In human astrocyte cultures, siponimod inhibited the pro-inflammatory NF-κB signaling pathway and promoted the activation of the antioxidant Nrf2 pathway.[13][14] Furthermore, siponimod treatment helped maintain the expression of glutamate (B1630785) transporters on astrocytes, which are crucial for preventing excitotoxicity.[5][14]

Microglia

Microglia, the resident immune cells of the CNS, express both S1P1 and S1P5 receptors.[7][15] Siponimod can modulate microglial activation, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4][15] Studies in experimental autoimmune encephalomyelitis (EAE) models have shown that siponimod can shift microglia towards a pro-regenerative phenotype, which may contribute to its neuroprotective effects.[16]

Neurons

Neurons in the CNS also express S1P1 receptors.[17][18] Siponimod may have direct neuroprotective effects by preventing synaptic neurodegeneration.[6][19] In preclinical models, intracerebroventricular administration of siponimod, which bypasses the peripheral immune system, reduced neuronal damage and ameliorated disease severity.[19] Transcriptomic analysis of neurons treated with siponimod revealed an upregulation of pathways involved in mitochondrial oxidative phosphorylation and a downregulation of NF-κB and cytokine signaling pathways, suggesting a mechanism for its neuroprotective effects.[17][18]

Signaling Pathways Modulated by Siponimod in the CNS

The binding of siponimod to S1P1 and S1P5 receptors on CNS cells initiates a cascade of intracellular signaling events.

Siponimod-S1P1 Signaling Pathway in Astrocytes

Caption: Siponimod signaling via S1P1 in astrocytes promotes neuroprotection.

Siponimod-S1P5 Signaling Pathway in Oligodendrocytes

Caption: Siponimod signaling via S1P5 in oligodendrocytes supports remyelination.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to investigate siponimod's mechanism of action in the CNS.

Animal Models of Multiple Sclerosis

-

Experimental Autoimmune Encephalomyelitis (EAE):

-

Induction: EAE is typically induced in C57BL/6 mice by immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide emulsified in complete Freund's adjuvant (CFA), followed by injections of pertussis toxin.

-

Siponimod Administration: Siponimod can be administered orally (e.g., in food pellets or by gavage) or via intracerebroventricular (icv) infusion using osmotic minipumps to specifically assess CNS effects.[19]

-

Outcome Measures: Clinical scoring of disease severity, histological analysis of demyelination and inflammation in the spinal cord and brain, and immunological assays of peripheral and CNS-infiltrating immune cells.[19]

-

-

Cuprizone-Induced Demyelination:

-

Induction: Mice are fed a diet containing 0.2% cuprizone (B1210641) for several weeks to induce oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum. This model allows for the study of remyelination in the absence of a primary autoimmune response.

-

Siponimod Administration: Siponimod is typically administered in the diet.

-

Outcome Measures: Assessment of demyelination and remyelination using techniques such as Luxol Fast Blue staining and immunohistochemistry for myelin proteins (e.g., MBP). Oligodendrocyte numbers and maturation can be assessed by staining for markers like Olig2 and CC1.[16]

-

In Vitro Cell-Based Assays

-

Primary Glial Cell Cultures:

-

Preparation: Astrocytes and microglia are typically isolated from the cortices of neonatal rodents. Oligodendrocyte precursor cells can also be isolated and cultured.

-

Treatment: Cells are treated with siponimod in the presence or absence of inflammatory stimuli (e.g., LPS, TNF-α, IL-17).

-

Analysis: Cytokine production is measured by ELISA or multiplex assays. Gene expression is analyzed by qPCR. Cell signaling pathways (e.g., NF-κB, Nrf2) are investigated using western blotting for key phosphorylated proteins and transcription factors, or through reporter assays.[15]

-

-

Neuron-Astrocyte Co-cultures:

-

Methodology: Primary neurons are cultured with conditioned media from astrocytes that have been pre-treated with inflammatory cytokines with or without siponimod.

-

Outcome: Neuronal survival and neurite integrity are assessed by immunocytochemistry and microscopy to determine the neuroprotective effects of siponimod mediated through astrocytes.[5]

-

Experimental Workflow: Assessing CNS-Specific Effects of Siponimod in EAE

Caption: Workflow for evaluating the direct CNS effects of siponimod in the EAE model.

Conclusion and Future Directions

Siponimod's mechanism of action in the central nervous system is multifaceted, involving direct effects on oligodendrocytes, astrocytes, microglia, and neurons. By selectively targeting S1P1 and S1P5 receptors, siponimod not only mitigates neuroinflammation driven by CNS-resident cells but also appears to promote neuroprotective and pro-remyelinating pathways. This dual action, combining peripheral immunomodulation with central neuroprotection, provides a strong rationale for its use in progressive forms of multiple sclerosis.

Future research should continue to dissect the precise molecular mechanisms underlying siponimod's effects on glial and neuronal function. Investigating the long-term consequences of S1P1 and S1P5 modulation in the CNS and exploring the potential of siponimod in other neurodegenerative and neuroinflammatory conditions are promising avenues for further study. The detailed understanding of its CNS-specific actions will be pivotal in optimizing its therapeutic use and in the development of next-generation therapies for neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Siponimod ameliorates metabolic oligodendrocyte injury via the sphingosine-1 phosphate receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of Siponimod on Enteric and Central Nervous System Pathology in Late-Stage Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Siponimod inhibits disease-associated microglia-T cell interactions in chronic experimental autoimmune encephalomyelitis | springermedizin.de [springermedizin.de]

- 13. Siponimod (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Siponimod (BAF312) Activates Nrf2 While Hampering NFκB in Human Astrocytes, and Protects From Astrocyte-Induced Neurodegeneration [air.unimi.it]

- 15. mdpi.com [mdpi.com]

- 16. Increased Remyelination and Proregenerative Microglia Under Siponimod Therapy in Mechanistic Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Siponimod Attenuates Neuronal Cell Death Triggered by Neuroinflammation via NFκB and Mitochondrial Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Siponimod (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Siponimod's Selectivity for S1P1 and S1P5 Receptors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siponimod (BAF312) is a next-generation, orally active sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis (MS).[1][2][3] Unlike its predecessor fingolimod, which is a non-selective S1P receptor modulator, siponimod exhibits a distinct selectivity profile, primarily targeting the S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][4] This enhanced selectivity is thought to contribute to its favorable safety profile, particularly regarding cardiovascular side effects associated with S1P3 modulation.[4][5]

This technical guide provides an in-depth analysis of siponimod's receptor selectivity profile, detailing its binding affinities and functional activities at S1P1 and S1P5. It includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: Receptor Selectivity Profile of Siponimod

Siponimod's high affinity and functional potency are most pronounced at the S1P1 and S1P5 receptors, with significantly lower activity at other subtypes. This selectivity is crucial to its mechanism of action and clinical profile.

Table 1: Functional Potency (EC50) of Siponimod at Human S1P Receptors

| Receptor Subtype | EC50 (nM) | Selectivity over S1P3 |

| S1P1 | 0.39[4][6] | >1000-fold[6] |

| S1P2 | >10,000[4] | - |

| S1P3 | >1000[4] | - |

| S1P4 | 750[4] | - |

| S1P5 | 0.98[4][6] | >1000-fold[6] |

EC50 (half-maximal effective concentration) values were determined using GTPγS binding assays with membranes from CHO cells expressing human S1P receptors.[7]

Mechanism of Action: Functional Antagonism vs. Agonism

Siponimod's interaction with S1P1 and S1P5 receptors leads to distinct downstream effects.

-

S1P1 Receptor (Functional Antagonism): Siponimod acts as a functional antagonist at the S1P1 receptor on lymphocytes.[1][2] Initial binding as an agonist leads to the recruitment of β-arrestin, which promotes the internalization and subsequent degradation of the S1P1 receptor.[1][2] This sustained downregulation of S1P1 renders lymphocytes unresponsive to the endogenous S1P gradient, preventing their egress from lymph nodes.[1][2][8] The resulting sequestration of lymphocytes in lymphoid tissues reduces the infiltration of potentially autoreactive immune cells into the central nervous system (CNS).[2][3]

-

S1P5 Receptor (Agonism): In contrast to its effect on S1P1, siponimod acts as a functional agonist at the S1P5 receptor.[9][10] Studies have shown that siponimod does not induce the internalization of S1P5 receptors.[9] S1P5 is predominantly expressed on oligodendrocytes and astrocytes in the CNS.[3][4] Siponimod's agonistic activity at S1P5 is believed to contribute to its neuroprotective effects, potentially promoting remyelination and attenuating demyelination.[2][4]

Signaling Pathways

The binding of siponimod to S1P1 and S1P5 initiates distinct intracellular signaling cascades. Both S1P1 and S1P5 are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins, but can also interact with other G proteins.[11]

S1P1 Receptor Signaling

Upon activation by an agonist, the S1P1 receptor, coupled to Gi/o, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The dissociation of the G protein βγ subunits can activate downstream pathways such as the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-MAPK/ERK pathway, which are involved in cell survival and proliferation. Functional antagonism by siponimod ultimately downregulates these signaling events in lymphocytes.

References

- 1. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Siponimod: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. neurology.org [neurology.org]

- 10. researchgate.net [researchgate.net]

- 11. Structures of signaling complexes of lipid receptors S1PR1 and S1PR5 reveal mechanisms of activation and drug recognition - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Preclinical Development: An In-depth Technical Guide to the Pharmacokinetics of Siponimod in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of siponimod (BAF312), a selective sphingosine-1-phosphate (S1P) receptor modulator. By summarizing key pharmacokinetic parameters, detailing experimental methodologies, and visualizing relevant biological pathways and workflows, this document serves as a critical resource for researchers and professionals involved in the development of novel therapeutics.

Core Pharmacokinetic Profile of Siponimod in Preclinical Species

Siponimod has been evaluated in a range of preclinical animal models to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables present a comparative summary of the available quantitative pharmacokinetic data in mice, rats, rabbits, and monkeys.

Table 1: Pharmacokinetic Parameters of Siponimod Following a Single Oral (PO) Administration

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) |

| Mouse | 8 | 2300 | - | 64060 (0-168h) | - |

| Rat | 3 | 235 ± 32.3 | - | 3470 ± 630 (0-96h) | - |

| Monkey | 0.03 | 1.15 ± 0.33 | 2.0 ± 1.1 | 7.96 ± 2.61 | 5.3 ± 2.4 |

| 0.1 | 3.53 ± 0.77 | 2.8 ± 1.0 | 25.1 ± 7.2 | 4.8 ± 1.2 | |

| 0.3 | 12.1 ± 3.4 | 3.0 ± 1.4 | 103 ± 35 | 6.5 ± 1.9 | |

| 1 | 37.0 ± 8.2 | 4.0 ± 0.0 | 441 ± 103 | 9.0 ± 1.2 | |

| 3 | 137 ± 29 | 3.5 ± 1.0 | 1680 ± 320 | 10.3 ± 1.1 |

Data for mouse and rat studies were conducted under fed conditions. Monkey studies were also conducted under fed conditions. Cmax and AUC are presented as mean ± SD where available.

Table 2: Pharmacokinetic Parameters of Siponimod Following a Single Intravenous (IV) Administration

| Species | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | T½ (h) | CL (L/h/kg) | Vss (L/kg) |

| Rat | 1 | - | 2090 ± 133 (0-∞) | 4.78 ± 0.459 (male) | - | 2.2-3.0 |

| 1 | - | 6520 ± 655 (0-24h, female) | 28.8 ± 4.86 (female) | - | ||

| Monkey | 1 | 215 ± 34 | 486 ± 123 (0-∞) | 8.1 ± 1.4 | 2.1 ± 0.5 | - |

Data for rat studies were conducted under fed conditions. Vss for rats was determined in a separate study. Monkey studies were conducted under fed conditions.

Table 3: Pharmacokinetic Parameters of Siponimod in Rabbits Following a Single Intravitreal Administration

| Dose (ng) | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (h·ng/mL) | T½ (h) | CL (mL/h) | Vd (mL) |

| 1300 | 363.3 ± 10.4 | 1 | 1966.5 ± 255.4 | 2.80 | 0.59 | 2.39 |

| 6500 | 1251.7 ± 204.2 | 0.5 | 5092.3 ± 712.9 | 3.88 | 0.42 | 2.36 |

Note: These parameters reflect local ocular pharmacokinetics and are not directly comparable to systemic administration data.

Table 4: Plasma Protein Binding of Siponimod in Preclinical Species and Humans

| Species | Protein Binding (%) |

| Mouse | >99 |

| Rat | >99 |

| Rabbit | >99 |

| Monkey | >99 |

| Human | >99 |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical pharmacokinetic studies. The following sections outline the typical experimental protocols employed in the evaluation of siponimod.

Animal Models

-

Mice: Male C57BL/6 or similar strains are commonly used.

-

Rats: Male and female Sprague-Dawley or Wistar rats are frequently utilized.

-

Rabbits: Albino rabbits are used for ocular pharmacokinetic studies.

-

Monkeys: Cynomolgus or Rhesus monkeys are the non-human primate models of choice.

Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and have access to standard chow and water ad libitum, unless fasting is required for the study protocol.

Drug Administration

-

Oral (PO) Administration: For oral dosing, siponimod is often formulated as a suspension in a vehicle such as 1% hydroxypropyl methylcellulose. Administration is performed via oral gavage at a specified volume-to-weight ratio (e.g., 1 mL/100 g body weight in rats)[1]. In some chronic studies in mice, siponimod has been administered via a drug-loaded diet to provide a more consistent exposure[2].

-

Intravenous (IV) Administration: For intravenous administration, siponimod is dissolved in a suitable vehicle and administered as a bolus injection or a slow infusion into a cannulated vein, such as the femoral or jugular vein in rats.

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dose. Common sampling sites include the tail vein in rats and mice, or a cannulated vessel (e.g., jugular vein) for automated blood sampling[3]. In larger animals like monkeys, blood is typically drawn from a peripheral vein. Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to obtain plasma, which is then stored at -20°C or -80°C until analysis.

-

Tissue Distribution: Following the final blood sample collection, animals may be euthanized to collect various tissues (e.g., brain, liver, kidney, etc.) to assess drug distribution. Tissues are typically rinsed, blotted dry, weighed, and homogenized for analysis. For central nervous system (CNS) distribution studies, cerebrospinal fluid (CSF) may also be collected.

Bioanalytical Method

The quantification of siponimod in biological matrices is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method is commonly used to extract siponimod and an internal standard (often a deuterated analog of siponimod) from the plasma or tissue homogenate. For instance, in rat plasma, LLE can be performed using an organic solvent, followed by evaporation of the organic layer and reconstitution of the residue in the mobile phase.

-

Chromatographic Separation: Reverse-phase high-performance liquid chromatography (HPLC) is employed to separate siponimod from endogenous matrix components. A C18 column is frequently used with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or trifluoroacetic acid) in an isocratic or gradient elution mode.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode is typically used for detection. The analysis is performed in the multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both siponimod and its internal standard to ensure selectivity and sensitivity.

-

Method Validation: The bioanalytical method is validated according to regulatory guidelines (e.g., FDA, EMA) for parameters including linearity, accuracy, precision, selectivity, stability, and matrix effect to ensure reliable and reproducible results[4].

Visualizing Key Pathways and Processes

Diagrams are powerful tools for understanding complex biological and experimental systems. The following sections provide Graphviz (DOT language) scripts to generate diagrams for siponimod's signaling pathway and a typical experimental workflow.

Siponimod Signaling Pathway

Siponimod is a selective modulator of the S1P receptor subtypes S1P1 and S1P5. Its primary mechanism of action involves preventing the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes that can infiltrate the central nervous system.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Siponimod (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jneonatalsurg.com [jneonatalsurg.com]

- 4. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

Siponimod's Journey into the Central Nervous System: A Technical Guide to Blood-Brain Barrier Penetration Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siponimod, a selective sphingosine-1-phosphate (S1P) receptor modulator, has emerged as a significant therapeutic agent for secondary progressive multiple sclerosis (SPMS). Its efficacy is attributed not only to its peripheral immunomodulatory effects but also to its ability to cross the blood-brain barrier (BBB) and directly act on central nervous system (CNS) resident cells. This technical guide provides an in-depth analysis of the preclinical and clinical evidence supporting siponimod's CNS penetration, detailing the experimental methodologies used to quantify its presence and activity within the brain, and exploring the downstream signaling pathways it modulates.

Data Presentation: Quantitative Analysis of Siponimod's CNS Penetration

The ability of siponimod to cross the blood-brain barrier has been quantified in multiple preclinical species. The data consistently demonstrates significant CNS penetration, with brain concentrations exceeding those in the blood.

| Species | Administration Route | Key Parameter | Value | Reference |

| Mouse | Oral (diet) | Brain/Blood Drug-Exposure Ratio (DER) | 6-8 | [1] |

| Rat | Oral (gavage) | Brain/Blood Drug-Exposure Ratio (DER) | 6-7 | [2][3][4] |

| Rat | Oral (gavage) | CSF/Plasma Ratio | 0.0025 | [1] |

| Non-Human Primate (NHP) | Not Specified | Brain/Blood Ratio | 6-8 | [1] |

Table 1: Preclinical Quantitative Data on Siponimod's Blood-Brain Barrier Penetration

In human studies involving SPMS patients from the EXPAND trial, siponimod was detected in the cerebrospinal fluid (CSF) of all treated patients who consented to sampling, with concentrations in the low nanomolar range.[1]

Experimental Protocols: Methodologies for Assessing BBB Penetration

The quantification of siponimod's CNS penetration relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited in preclinical studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Siponimod Quantification in Brain Tissue and CSF

This method is employed to accurately measure the concentration of siponimod in biological matrices.

1. Sample Preparation (Brain Tissue):

-

Harvested brain tissue is weighed and homogenized in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

An internal standard (e.g., a deuterated version of siponimod) is added to the homogenate.

-

Proteins are precipitated using a solvent like acetonitrile (B52724).

-

The sample is centrifuged, and the supernatant containing siponimod is collected.

-

The supernatant is then dried and reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.

2. Sample Preparation (CSF):

-

CSF samples are thawed and centrifuged to remove any cellular debris.

-

An internal standard is added.

-

Protein precipitation is performed, typically with acetonitrile.

-

The supernatant is collected and prepared for injection.

3. Chromatographic Separation:

-

A reverse-phase C18 column is commonly used.

-

A gradient elution is performed using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).

4. Mass Spectrometric Detection:

-

A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification.

-

Specific precursor-to-product ion transitions for siponimod and the internal standard are monitored to ensure selectivity and sensitivity.

Quantitative Whole-Body Autoradiography (QWBA)

QWBA provides a visual and quantitative assessment of the distribution of a radiolabeled compound throughout the entire body.

1. Radiolabeling:

-

Siponimod is synthesized with a radioactive isotope, typically Carbon-14 (¹⁴C), at a metabolically stable position.

2. Animal Dosing and Sectioning:

-

The ¹⁴C-labeled siponimod is administered to animals (e.g., rats).

-

At predetermined time points, animals are euthanized and rapidly frozen in a medium like carboxymethylcellulose.

-

The frozen block is sectioned into thin slices (typically 20-50 µm) using a cryomicrotome.

3. Autoradiography:

-

The sections are mounted on a support and exposed to a phosphor imaging plate.

-

The plate captures the radioactive decay from the ¹⁴C, creating a latent image.

4. Imaging and Quantification:

-

The imaging plate is scanned using a phosphor imager to generate a digital autoradiogram.

-

The intensity of the signal in different tissues is quantified using specialized software, with calibration standards of known radioactivity included in each exposure to convert signal intensity to drug concentration.

Single-Photon Emission Computed Tomography (SPECT)

SPECT imaging allows for non-invasive visualization and quantification of a radiolabeled analog of siponimod in the living brain.

1. Radiotracer:

-

A siponimod analog is labeled with a gamma-emitting radionuclide, such as Iodine-123 (¹²³I).

2. Animal Preparation and Injection:

-

Non-human primates are anesthetized and positioned in the SPECT scanner.

-

The ¹²³I-labeled siponimod analog is administered intravenously.

3. Image Acquisition:

-

Dynamic or static images of the brain are acquired over a period of time.

-

The gamma rays emitted from the tracer are detected by the SPECT camera and used to reconstruct a 3D image of its distribution.

4. Data Analysis:

-

Regions of interest (ROIs) are drawn on the reconstructed images to measure the radioactivity concentration in different brain areas.

-

The brain-to-blood ratio of the radiotracer can be calculated to assess BBB penetration.

S1P1 Receptor Quantification in Brain Homogenates

This assay determines the functional consequence of siponimod's presence in the CNS by measuring the down-modulation of its target receptor.

1. Brain Tissue Homogenization:

-

Brain tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity.

2. Protein Quantification:

-

The total protein concentration in the homogenate is determined using a standard assay (e.g., BCA assay).

3. Western Blotting:

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the S1P1 receptor.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

-

A chemiluminescent substrate is applied, and the resulting light signal is detected, which is proportional to the amount of S1P1 receptor protein.

-

The signal is normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations: Signaling Pathways and Experimental Workflows

Siponimod Signaling in CNS Glial Cells

Siponimod exerts its effects in the CNS primarily through its interaction with S1P1 receptors on astrocytes and S1P5 receptors on oligodendrocytes.

Caption: Siponimod's dual action in the CNS.

Experimental Workflow for Assessing Siponimod's BBB Penetration

The comprehensive evaluation of siponimod's CNS penetration involves a multi-step experimental workflow.

Caption: Workflow for BBB penetration assessment.

Conclusion

The evidence strongly supports the effective penetration of siponimod across the blood-brain barrier. Its small, lipophilic nature facilitates this passage, leading to significant concentrations within the central nervous system. The direct engagement of S1P receptors on astrocytes and oligodendrocytes by siponimod underscores a central mechanism of action that complements its peripheral immunomodulatory effects. The detailed experimental protocols and workflows provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the CNS pharmacokinetics and pharmacodynamics of siponimod and other neurotherapeutics. This understanding is critical for the continued development of targeted therapies for neuroinflammatory and neurodegenerative diseases.

References

Siponimod's Neuroprotective Shield: A Technical Guide to its Mechanisms in Neurons and Oligodendrocytes

For Researchers, Scientists, and Drug Development Professionals

Siponimod, a selective sphingosine-1-phosphate (S1P) receptor modulator, has emerged as a significant therapeutic agent in the management of secondary progressive multiple sclerosis (SPMS). Beyond its well-documented immunomodulatory effects, a growing body of evidence highlights its direct neuroprotective actions within the central nervous system (CNS). This technical guide synthesizes preclinical and clinical findings on the neuroprotective effects of siponimod, with a specific focus on its impact on neurons and oligodendrocytes.

Core Mechanisms of Neuroprotection

Siponimod readily crosses the blood-brain barrier and exerts its effects by selectively targeting S1P receptor subtypes 1 (S1P1) and 5 (S1P5), which are expressed on various CNS cells, including neurons, oligodendrocytes, astrocytes, and microglia.[1][2][3] This targeted engagement initiates a cascade of intracellular signaling events that contribute to neuroprotection through multiple pathways.

Direct Effects on Neurons

Siponimod has been shown to directly protect neurons from inflammatory and excitotoxic damage. In preclinical models, siponimod treatment reduced neuronal loss and synaptic neurodegeneration.[1][2] Studies using rat and human iPSC-derived neurons demonstrated that siponimod decreases TNF-α induced neuronal apoptosis. A key mechanism underlying this neuroprotection involves the modulation of the NFκB and mitochondrial oxidative phosphorylation pathways, which helps to alleviate oxidative stress in neuronal cells. Furthermore, siponimod has been shown to upregulate the pro-survival signaling pathways involving Akt and Erk1/2 in the retina and brain.[4]

Promotion of Oligodendrocyte Survival and Remyelination

Siponimod's interaction with S1P5 receptors on oligodendrocytes is crucial for its pro-myelinating effects.[5][6] Preclinical studies have demonstrated that siponimod can attenuate demyelination and promote remyelination.[1][7][8] In the cuprizone (B1210641) model of demyelination, siponimod treatment was associated with decreased oligodendrocyte loss and enhanced recovery of myelin basic protein (MBP) and myelin-associated glycoprotein (B1211001) (MAG) expression.[1][9] This pro-regenerative capacity is linked to the enhanced recovery of OLIG2⁺ oligodendrocytes.[9] Furthermore, in a Xenopus laevis model, siponimod improved remyelination in a bell-shaped dose-response manner, an effect mediated by S1PR5.[10]

Quantitative Data on the Efficacy of Siponimod

The clinical efficacy of siponimod in providing neuroprotection has been substantiated in the Phase III EXPAND trial. The trial demonstrated significant reductions in disability progression and brain volume loss in patients with SPMS.

| Outcome Measure | Siponimod vs. Placebo | p-value | Source |

| Risk of 3-month Confirmed Disability Progression | 21% reduction | 0.013 | [11] |

| Risk of 6-month Confirmed Disability Progression | 26% reduction | 0.0058 | [11] |

| Rate of Brain Volume Loss (mean across 12 & 24 months) | 23% reduction | 0.0002 | [11] |

| Increase in T2 Lesion Volume (mean over 12 & 24 months) | ~80% reduction | <0.0001 | [11] |

| Change in Cortical Grey Matter Volume (Month 24) | -0.39% vs. -1.04% | <0.0001 | [12][13] |

| Change in Thalamic Volume (Month 24) | -1.02% vs. placebo | - | [12] |

| Annualized Relapse Rate | 55% reduction | - | [6] |

Signaling Pathways and Experimental Workflows

The neuroprotective effects of siponimod are orchestrated through complex signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating siponimod's effects.

Caption: Siponimod signaling pathways in CNS cells.

Caption: General experimental workflow.

Detailed Experimental Protocols

In Vitro Neuroprotection Assay

-

Cell Culture: Primary rat cortical neurons or human iPSC-derived neural stem/progenitor cells (NSCs/NPCs) are cultured under standard conditions.

-

Induction of Neuroinflammation: To mimic neuroinflammatory conditions, cells are treated with tumor necrosis factor-alpha (TNF-α) (e.g., 20 ng/mL).

-

Siponimod Treatment: Cells are co-treated with varying concentrations of siponimod (e.g., 0.1 nM) and TNF-α.

-

Assessment of Cell Viability and Apoptosis: Cell survival and apoptosis are quantified using methods such as flow cytometry with Annexin V/Propidium Iodide staining or live-cell analysis using systems like the IncuCyte.

-

Transcriptomic Analysis: RNA sequencing can be performed to identify differentially expressed genes and affected signaling pathways in response to siponimod treatment under inflammatory stress.[14]

Cuprizone-Induced Demyelination Model

-

Animal Model: Male mice are fed a diet containing 0.2% cuprizone for a period of several weeks (e.g., seven weeks) to induce demyelination.

-

Siponimod Administration: From a specific time point (e.g., week five), a cohort of mice receives daily oral administration of siponimod solution, while the control group receives a vehicle solution.

-

Histological Analysis: After the treatment period, brain tissue is collected and processed for immunohistochemical analysis.

-

Myelination Markers: Sections are stained for myelin markers such as Myelin Basic Protein (MBP), Myelin-Associated Glycoprotein (MAG), and Proteolipid Protein (PLP) to assess the extent of demyelination and remyelination.

-

Oligodendrocyte Lineage Cell Quantification: Staining for markers like OLIG2 is used to quantify the density of oligodendrocytes, and co-staining with proliferation markers like Ki67 can assess the proliferation of oligodendrocyte progenitor cells (OPCs).[9][15]

This guide provides a comprehensive overview of the neuroprotective mechanisms of siponimod, supported by quantitative data and detailed methodologies. The direct action of siponimod on neurons and oligodendrocytes underscores its potential as a therapeutic agent that not only modulates the immune system but also provides a "neuroprotective shield" within the CNS. Further research into these direct CNS effects will continue to refine our understanding and optimize the therapeutic application of siponimod and other S1P receptor modulators.

References

- 1. Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Siponimod exerts neuroprotective effects on the retina and higher visual pathway through neuronal S1PR1 in experimental glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Siponimod: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neurologylive.com [neurologylive.com]

- 7. Increased Remyelination and Proregenerative Microglia Under Siponimod Therapy in Mechanistic Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. novartis.com [novartis.com]

- 12. neurologylive.com [neurologylive.com]

- 13. neurologylive.com [neurologylive.com]

- 14. Siponimod Attenuates Neuronal Cell Death Triggered by Neuroinflammation via NFκB and Mitochondrial Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Siponimod's Anti-inflammatory Properties in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siponimod (BAF312), an oral, selective sphingosine-1-phosphate (S1P) receptor modulator, has demonstrated significant anti-inflammatory and neuroprotective effects in the context of neuroinflammation, particularly in conditions such as multiple sclerosis (MS).[1][2] By crossing the blood-brain barrier, Siponimod directly engages with central nervous system (CNS) resident cells, including microglia and astrocytes, to temper inflammatory cascades.[1][3][4] This technical guide provides an in-depth analysis of the anti-inflammatory mechanisms of Siponimod, presenting key quantitative data from preclinical and clinical studies, detailing experimental methodologies, and visualizing the core signaling pathways involved.

Introduction to Siponimod and its Mechanism of Action

Siponimod is a selective modulator of S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[5] Its peripheral mechanism of action involves the functional antagonism of S1P1 on lymphocytes, leading to their retention in lymph nodes and thereby reducing their infiltration into the CNS.[6] However, a growing body of evidence highlights a direct anti-inflammatory role within the CNS.[7][8] Siponimod readily crosses the blood-brain barrier and interacts with S1P1 and S1P5 receptors expressed on various CNS cells, including microglia, astrocytes, and oligodendrocytes, to exert its neuroprotective effects.[1][5][8]

Modulation of Microglial and Astrocytic Activity

Microglia and astrocytes, the primary immune cells of the CNS, are key players in the pathogenesis of neuroinflammatory diseases. Siponimod has been shown to directly modulate the activation states of these cells, shifting them from a pro-inflammatory to a more regulated or even pro-repair phenotype.[1][9]

Attenuation of Pro-inflammatory Cytokine and Chemokine Production

Siponimod significantly reduces the production and expression of pro-inflammatory cytokines and other inflammatory mediators by activated microglia and astrocytes.[1][10][11]

Table 1: Effect of Siponimod on Pro-inflammatory Cytokine Production in Activated Glial Cells

| Cell Type | Stimulus | Siponimod Concentration | Cytokine/Chemokine | Reduction vs. Stimulus Alone | Reference |

| Primary Rat Microglia | Lipopolysaccharide (LPS) | 50 µM | TNFα (gene and protein) | Significant reduction | [1][2] |

| Primary Rat Microglia | Lipopolysaccharide (LPS) | 50 µM | IL-1β (gene and protein) | Significant reduction | [1][2] |

| Mouse Primary Microglia | LPS + Nigericin (B1684572) | 1000 nM | IL-1β | Suppressed increase | [12] |

| Murine Microglial Cell Line (BV-2) | Tumor Necrosis Factor (TNF) | Not specified | IL-6 | Reduction in secretion | [11] |

| Murine Microglial Cell Line (BV-2) | Tumor Necrosis Factor (TNF) | Not specified | CCL5 | Reduction in secretion | [11] |

| Mouse Microglial Cells | Lipopolysaccharide (LPS) | Not specified | IL-6 | Reduction in secretion | [11] |

| Mouse Astrocytes | Lipopolysaccharide (LPS) | Not specified | IL-6 | Reduction in secretion | [11] |

| Mouse Primary Astrocytes | Not specified | Not specified | Pro-inflammatory cytokines | Suppressed production | [6] |

Inhibition of Inflammasome Activation

The NLRP3 inflammasome is a multiprotein complex that, when activated in microglia, leads to the cleavage of caspase-1 and the subsequent maturation and release of potent pro-inflammatory cytokines such as IL-1β. Siponimod has been demonstrated to inhibit the activation of the NLRP3 inflammasome.[10][12][13]

Table 2: Siponimod's Effect on Inflammasome Pathway Components

| Experimental Model | Siponimod Treatment | Key Finding | Quantitative Effect | Reference |

| LPS + Nigericin-stimulated mouse primary microglia | 1000 nM pretreatment | Suppressed IL-1β production | Significant suppression | [12] |

| LPS + Nigericin-stimulated mouse primary microglia | Pretreatment | Reduced cleaved caspase-1 levels | Significant reduction | [12] |

| LPS + Nigericin-stimulated mouse primary microglia | Pretreatment | Inhibited ASC speck formation | Significant inhibition | [12] |

| NMDA-induced retinal excitotoxicity in mice | Oral administration | Downregulated NLRP3 protein levels | Significant downregulation | [14] |

| NMDA-induced retinal excitotoxicity in mice | Oral administration | Reduced cleaved caspase-1 levels | 58.81 ± 9.25% reduction | [14] |

Modulation of Microglial Activation Markers

Siponimod also attenuates the expression of key microglial activation markers.

Table 3: Impact of Siponimod on Microglial Activation Markers in LPS-Stimulated BV-2 Cells

| Marker | Siponimod Concentration | Effect | Reference |

| CD68 | 10 nM, 100 nM, 1000 nM | Dose-dependent reduction | [15] |

| Iba1 | 10 nM, 100 nM, 1000 nM | Attenuation of upregulation | [15] |

Core Signaling Pathways Modulated by Siponimod

Siponimod exerts its anti-inflammatory effects by modulating key intracellular signaling pathways.

S1P1 Receptor Signaling and NF-κB Pathway

Upon binding to the S1P1 receptor on microglia and astrocytes, Siponimod can interfere with pro-inflammatory signaling cascades. One of the central pathways implicated is the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammatory gene expression.[6][10] Studies have shown that Siponimod can suppress NF-κB activation in astrocytes.[6]

Caption: Siponimod's modulation of the S1P1 receptor inhibits NF-κB activation.

NLRP3 Inflammasome Activation Pathway

Siponimod's inhibitory effect on the NLRP3 inflammasome prevents the maturation and release of IL-1β, a key cytokine in neuroinflammation.

Caption: Siponimod inhibits NLRP3 inflammasome assembly and subsequent IL-1β maturation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate Siponimod's effects.

Primary Rat Microglial Cell Culture and Stimulation

-

Cell Source: Primary microglial cells are isolated from the cerebral cortices of neonatal rats.

-

Culture Conditions: Cells are cultured in a medium containing 10% fetal calf serum.

-

Pro-inflammatory Stimulation: Lipopolysaccharide (LPS) is used to induce a pro-inflammatory microglial phenotype.

-

Siponimod Treatment: Cells are treated with Siponimod at concentrations of 10 µM and 50 µM. Due to high protein binding (>99.9%), these concentrations are considered relevant to levels observed in the CNS of EAE-mice receiving efficacious treatment.[1][2]

-

Analysis: Gene expression is analyzed by RNA sequencing and quantitative PCR. Protein levels of cytokines are measured in the supernatant.[1][2]

In Vitro Mouse Primary Microglia Inflammasome Activation Assay

-

Cell Source: Primary microglia-enriched cultures are derived from glial cell cultures from newborn C57BL/6 mouse brains.

-

Treatment Protocol:

-

Pretreatment with Siponimod (0–1,000 nM) for 1 hour.

-

Priming with 1 µg/mL LPS for 3.5 hours.

-

Activation with 10 µM nigericin for the final 30 minutes.

-

-

Analysis:

-

Cytokine Production: IL-1β, IL-6, and TNF-α levels in the supernatant are measured by ELISA.

-

Inflammasome Components: Protein levels of inflammasome-associated factors (NLRP3, pro-caspase-1, cleaved caspase-1) are assessed by Western blotting.

-

ASC Speck Formation: Analyzed to quantify inflammasome activation.

-

S1P1 Internalization: Measured by flow cytometry.[12]

-

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

-

Model Induction: EAE, a model for human MS, is induced in mice.

-

Treatment: Therapeutic Siponimod treatment is initiated after the peak of clinical disease has been reached (e.g., 20 days post-immunization) and maintained for an extended period.[16]

-

Analysis:

Caption: Workflow for therapeutic Siponimod treatment in the EAE model.

Clinical Evidence of Anti-inflammatory Activity

The anti-inflammatory effects of Siponimod observed in preclinical models translate to clinical efficacy in patients with secondary progressive MS (SPMS).

Table 4: Key Anti-inflammatory and Neuroprotective Outcomes from the EXPAND Phase III Trial

| Endpoint | Siponimod vs. Placebo | Result | Reference |

| 3-Month Confirmed Disability Progression | Relative Risk Reduction | 21% | [18][19] |

| 6-Month Confirmed Disability Progression | Relative Risk Reduction | 26% | [18] |

| Annualized Relapse Rate | Reduction | 55% | [18] |

| T2 Lesion Volume Increase | Reduction | 80% | [18][19] |

| Gadolinium-Enhancing Lesions | Percentage of patients free from lesions | 89% | [18] |

| New or Enlarging T2 Lesions | Percentage of patients free from lesions | 57% | [18] |

| Brain Volume Loss | Rate of decrease | Lower with Siponimod | [19] |

Conclusion

Siponimod exhibits potent anti-inflammatory properties within the CNS, acting directly on microglia and astrocytes to suppress key inflammatory pathways. By modulating S1P1 and S1P5 receptors, Siponimod reduces the production of pro-inflammatory cytokines, inhibits inflammasome activation, and ameliorates the overall neuroinflammatory environment. These mechanisms, supported by extensive preclinical and clinical data, underscore its therapeutic potential in neuroinflammatory disorders like multiple sclerosis. Future research will continue to elucidate the full spectrum of Siponimod's direct effects on CNS-resident cells and its contribution to neuroprotection and repair.

References

- 1. mdpi.com [mdpi.com]

- 2. Siponimod Modulates the Reaction of Microglial Cells to Pro-Inflammatory Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Siponimod Modulates the Reaction of Microglial Cells to Pro-Inflammatory Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action - ProQuest [proquest.com]

- 5. Does Siponimod Exert Direct Effects in the Central Nervous System? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of siponimod on astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Does Siponimod Exert Direct Effects in the Central Nervous System? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neurology.org [neurology.org]

- 10. Anti-inflammatory Effects of Siponimod in a Mouse Model of Excitotoxicity-Induced Retinal Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdnewsline.com [mdnewsline.com]

- 13. researchgate.net [researchgate.net]

- 14. Anti-inflammatory Effects of Siponimod in a Mouse Model of Excitotoxicity-Induced Retinal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Siponimod inhibits disease-associated microglia-T cell interactions in chronic experimental autoimmune encephalomyelitis | springermedizin.de [springermedizin.de]

- 17. Siponimod | Siponimod inhibits disease-associated microglia-T cell interactions in chronic experimental autoimmune encephalomyelitis | springermedicine.com [springermedicine.com]

- 18. neurologylive.com [neurologylive.com]

- 19. Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action [mdpi.com]

Beyond the Primary Target: An In-depth Technical Guide to the Molecular Interactions of Siponimod

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siponimod (BAF312), marketed as Mayzent®, is an oral, next-generation selective modulator of the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5). It is approved for the treatment of relapsing forms of multiple sclerosis (MS), including active secondary progressive multiple sclerosis (SPMS). Its primary mechanism of action involves binding to S1P1 and S1P5, which leads to the internalization and degradation of S1P1 on lymphocytes. This functional antagonism prevents the egress of lymphocytes from lymph nodes, thereby reducing the infiltration of these immune cells into the central nervous system (CNS) and mitigating inflammation. While its high selectivity for S1P1 and S1P5 is a key feature, a comprehensive understanding of its molecular interactions beyond these primary targets is crucial for a complete safety and efficacy profile. This technical guide provides a detailed overview of the known molecular targets of Siponimod, with a focus on interactions beyond its primary S1P receptor targets, supported by quantitative data, experimental methodologies, and pathway visualizations.

Primary Molecular Targets: S1P Receptors

Siponimod's therapeutic effects in MS are primarily attributed to its high-affinity binding and functional antagonism at the S1P1 receptor and agonism at the S1P5 receptor. Its selectivity for these subtypes over S1P2, S1P3, and S1P4 is a distinguishing feature compared to the first-generation S1P receptor modulator, fingolimod, and is associated with a more favorable safety profile, particularly concerning cardiac effects linked to S1P3 activation.

Quantitative Data: S1P Receptor Binding and Functional Activity

The following table summarizes the in vitro potency of Siponimod at the five human S1P receptor subtypes.

| Receptor Subtype | Assay Type | Parameter | Value (nM) | Reference |

| S1P1 | GTPγS Binding | EC50 | 0.39 | [1] |

| S1P5 | GTPγS Binding | EC50 | 0.98 | [1] |

| S1P2 | GTPγS Binding | EC50 | >10,000 | [1] |

| S1P3 | GTPγS Binding | EC50 | >1,000 | [1] |

| S1P4 | GTPγS Binding | EC50 | 750 | [1] |

Experimental Protocols: S1P Receptor Functional Activity Assay

[35S]GTPγS Binding Assay:

The functional activity of Siponimod at S1P receptors is typically determined using a [35S]GTPγS binding assay in cell membranes expressing the recombinant human S1P receptor subtypes. This assay measures the agonist-induced stimulation of G-protein activation.

-

Membrane Preparation: Membranes are prepared from CHO or HEK293 cells stably transfected with the human S1P1, S1P2, S1P3, S1P4, or S1P5 receptor.

-

Assay Buffer: The assay is performed in a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 0.1% fatty acid-free BSA, at pH 7.4.

-

Reaction Mixture: Cell membranes are incubated with varying concentrations of Siponimod in the presence of GDP and [35S]GTPγS.

-

Incubation: The reaction is carried out for 30-60 minutes at 30°C.

-

Termination and Detection: The reaction is terminated by rapid filtration through glass fiber filters. The amount of membrane-bound [35S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The concentration-response curves are generated, and EC50 values are calculated using a non-linear regression model.

Signaling Pathway Diagram

Caption: Siponimod signaling through S1P1 and S1P5 receptors.

Molecular Interactions Beyond S1P Receptors

Extensive preclinical safety pharmacology studies have been conducted to assess the potential for off-target activities of Siponimod. These studies are crucial for identifying potential mechanisms of adverse effects and for confirming the selectivity of the drug.

Off-Target Binding Profile

A comprehensive screening of Siponimod against a large panel of receptors, ion channels, transporters, and kinases was performed during its preclinical development. The results of this screening indicated a low potential for off-target effects, with no significant activities observed at concentrations below 1 µM. While the detailed quantitative data from these proprietary screens are not publicly available, the findings from regulatory submissions and initial discovery publications consistently report a high degree of selectivity for S1P1 and S1P5.

G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels

Siponimod can indirectly modulate the activity of G-protein-coupled inwardly rectifying potassium (GIRK) channels in cardiac myocytes. This effect is not a direct binding interaction but rather a consequence of S1P1 receptor activation. The activation of S1P1 by Siponimod leads to the dissociation of G-protein subunits, and the subsequent binding of the Gβγ subunit to GIRK channels causes their activation, leading to potassium efflux and cellular hyperpolarization. This mechanism is believed to be responsible for the transient bradycardia observed upon initiation of Siponimod therapy.

Caption: Indirect activation of GIRK channels by Siponimod via S1P1.

Metabolic Pathways: Cytochrome P450 Enzymes

Siponimod is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. These interactions are not therapeutic targets but are critical for the drug's pharmacokinetics and potential for drug-drug interactions.

Quantitative Data: Contribution of CYP Enzymes to Siponimod Metabolism

| Enzyme | Contribution to Metabolism | Reference |

| CYP2C9 | ~79.3% | [2][3] |

| CYP3A4 | ~18.5% | [2][3] |

Experimental Protocols: In Vitro Metabolism Studies

The contribution of specific CYP enzymes to the metabolism of Siponimod is determined through in vitro experiments using human liver microsomes and recombinant human CYP enzymes.

-

Human Liver Microsomes: Siponimod is incubated with pooled human liver microsomes in the presence of NADPH. The rate of metabolite formation is measured over time using LC-MS/MS.

-

Chemical Inhibition: Specific chemical inhibitors for various CYP isoforms are co-incubated with Siponimod and human liver microsomes to determine the extent to which each inhibitor reduces Siponimod metabolism.

-

Recombinant Human CYP Enzymes: Siponimod is incubated with individual recombinant human CYP enzymes to directly assess the metabolic activity of each isoform.